2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl-
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a trimethylsilyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The trimethylsilyl group may influence the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The presence of the trimethylsilyl group in 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- distinguishes it from other benzodiazepines. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross the blood-brain barrier and increasing its potency.
Properties
CAS No. |
55299-24-6 |
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Molecular Formula |
C18H19ClN2OSi |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1-trimethylsilyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H19ClN2OSi/c1-23(2,3)21-16-10-9-14(19)11-15(16)18(20-12-17(21)22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
JXTYHIJFKDXKHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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